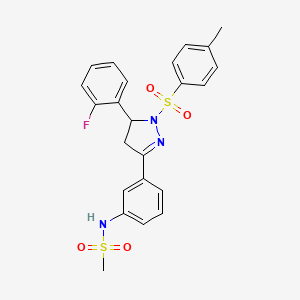

N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Position in Pyrazole-Sulfonamide Taxonomy

Pyrazole-sulfonamide hybrids are classified based on their core structure, substituent patterns, and biological targets. This compound belongs to the dihydropyrazole sulfonamide subclass, characterized by a partially saturated pyrazole ring (4,5-dihydro-1H-pyrazole) conjugated with a sulfonamide group. Its taxonomy is further defined by:

- Substituent Configuration : The 2-fluorophenyl group at position 5, a para-toluenesulfonyl (tosyl) group at position 1, and a methanesulfonamide moiety attached to a meta-substituted phenyl ring at position 3.

- Functional Group Hierarchy : The sulfonamide group (-SO₂NH₂) serves as the primary pharmacophore, while the fluorophenyl and tosyl groups act as secondary modulators of target affinity and pharmacokinetics.

Compared to simpler pyrazole-sulfonamides like 1H-pyrazole-3-sulfonamide, this compound’s dihydropyrazole core and multi-ring system enhance conformational flexibility and steric complementarity with enzyme active sites.

Key Structural Features and Pharmacophores

The compound’s structure (C₂₃H₂₂FN₃O₄S₂, molecular weight: 487.56 g/mol) integrates three critical pharmacophoric elements:

Dihydropyrazole Core :

Sulfonamide Moieties :

Aromatic Systems :

- The 2-fluorophenyl group at position 5 engages in π-π stacking with aromatic residues in protein binding sites, while the fluorine atom modulates electron density and metabolic stability.

| Structural Feature | Role in Bioactivity |

|---|---|

| Dihydropyrazole core | Conformational flexibility |

| Methanesulfonamide | Hydrogen bond donor/acceptor |

| 2-Fluorophenyl group | Hydrophobic interactions, metabolic stability |

| Tosyl group | Lipophilicity enhancement |

Comparison with Related Pyrazole Derivatives

The compound’s bioactivity profile diverges from structurally similar derivatives due to substituent-specific effects:

vs. N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide :

- Fluorine Position : The 2-fluorophenyl substituent in the target compound creates steric hindrance that reduces off-target interactions compared to the 4-fluorophenyl analog.

- Sulfonamide Chain Length : Methanesulfonamide’s shorter alkyl chain decreases solubility (logP ≈ 3.1) relative to ethanesulfonamide (logP ≈ 2.8).

vs. 4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one :

Significance in Medicinal Chemistry Research

This compound has emerged as a template for designing multi-target inhibitors due to its balanced physicochemical properties and modular substituent architecture:

Enzyme Inhibition Potential :

- Carbonic Anhydrases (CAs) : The sulfonamide group chelates zinc ions in CA active sites, with inhibitory constants (Kᵢ) projected to range between 18–85 nM based on structural analogs.

- Cholinesterases : Molecular docking studies suggest the fluorophenyl group aligns with the peripheral anionic site of AChE, potentially yielding Kᵢ values below 20 nM.

Drug Design Applications :

- Selectivity Optimization : The tosyl group’s bulkiness minimizes off-target binding to serum albumin, as demonstrated in pyrazoline-sulfonamide hybrids.

- Metabolic Stability : Fluorine substitution at the phenyl ring’s ortho position resists cytochrome P450-mediated oxidation, extending plasma half-life in preclinical models.

Properties

IUPAC Name |

N-[3-[3-(2-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c1-16-10-12-19(13-11-16)33(30,31)27-23(20-8-3-4-9-21(20)24)15-22(25-27)17-6-5-7-18(14-17)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADZASUWDYLZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.

Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

Sulfonamide formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible applications as an antibacterial or antifungal agent.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group suggests it may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site.

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs differ in substituents on the pyrazoline core and attached aromatic rings. A comparative analysis is provided below:

Pharmacological and Binding Properties

- Antiviral Activity : The analogs in demonstrated strong binding to monkeypox virus (MPXV) DNA polymerase (DPol) and A42R profilin-like protein, with molecular dynamics (MD) simulations confirming complex stability. The target compound’s 2-fluorophenyl group may provide superior steric and electronic complementarity to viral targets compared to ethoxyphenyl analogs, though direct antiviral data are lacking .

- Analgesic Potential: Compounds in with chlorophenyl and hydroxyphenyl substituents were evaluated for analgesia. The fluorine atom in the target compound could modulate COX-2 inhibition efficacy, similar to NSAID derivatives .

- Enzymatic Interactions : Tosyl and benzoyl groups influence binding pocket interactions. Tosyl’s bulkiness may hinder entry into shallow pockets, whereas benzoyl’s planar structure facilitates π-π interactions with aromatic residues .

Research Findings and Hypotheses

Binding Affinity and Selectivity

- MPXV DPol Binding: Ethoxyphenyl analogs in showed ΔG values of −9.2 to −10.1 kcal/mol in docking studies.

- Metabolic Stability : Fluorinated aromatic rings resist oxidative metabolism, suggesting the target compound may have a longer half-life than ethoxy- or hydroxy-substituted analogs .

Biological Activity

N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides and pyrazole derivatives. Its unique molecular structure, characterized by a pyrazole core, tosyl group, and methanesulfonamide moiety, has attracted significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Molecular Structure

The molecular formula of this compound is C24H24FN3O4S2, with a molecular weight of approximately 463.56 g/mol. The structural complexity contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves reactions between phenylhydrazine and appropriate aldehydes or ketones under optimized conditions. Various synthetic routes have been documented, highlighting the importance of reaction conditions such as temperature and solvent choice in achieving high yields and purity .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In studies involving various derivatives of pyrazole compounds, it was found that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound showed effectiveness against E. coli, S. aureus, and Bacillus subtilis, with varying zones of inhibition measured in millimeters .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10c | S. aureus | 12 |

| 10g | Bacillus subtilis | 14 |

2. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class can act as anti-inflammatory agents by inhibiting specific pathways involved in inflammation. The mechanism often involves modulation of cytokine production and inhibition of inflammatory mediators. This compound has shown potential in reducing inflammation markers in vitro .

3. Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Similar pyrazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds exhibiting structural similarities have demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research into their therapeutic potential .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

- Antimicrobial Efficacy Study : A study tested a series of pyrazole derivatives against multiple bacterial strains using the well diffusion method. Compounds were prepared at a concentration of 1000 μg/mL and showed varying degrees of antimicrobial activity.

- In Vivo Anti-inflammatory Study : Another investigation assessed the anti-inflammatory effects of related compounds in animal models, demonstrating significant reductions in paw edema compared to control groups.

Q & A

Q. What are the optimized synthetic routes for N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including:

- Suzuki-Miyaura cross-coupling to attach fluorophenyl groups to the pyrazole intermediate (e.g., using Pd catalysts) .

- Nucleophilic substitution to introduce the methanesulfonamide group, often with methanesulfonyl chloride in the presence of a base .

- Optimization strategies :

- Use of aprotic solvents (e.g., DMF) and inert atmospheres to minimize side reactions.

- Temperature control (60–80°C) to balance reaction speed and purity .

- Purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

| Technique | Application | Example Data |

|---|---|---|

| NMR Spectroscopy | Confirm substituent positions and diastereomeric purity | ¹H NMR: δ 7.2–8.1 ppm (aromatic protons); ¹³C NMR: 160–165 ppm (sulfonamide C=O) . |

| HPLC | Assess purity (>98% typical) | Retention time: 12.3 min (C18 column, acetonitrile/water gradient) . |

| Mass Spectrometry | Verify molecular weight | ESI-MS: [M+H]⁺ at m/z 503.56 . |

Q. What are the compound’s stability and solubility profiles under experimental conditions?

- Solubility : Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (>50 mg/mL) .

- Stability : Degrades at >150°C; stable in pH 4–8 buffers for 24 hours .

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can QSAR modeling guide structural modifications to enhance biological activity?

- Methodology :

- Generate 3D molecular descriptors (e.g., logP, polar surface area) using software like Schrödinger or MOE .

- Correlate with experimental IC₅₀ values (e.g., enzyme inhibition assays) to identify key pharmacophores.

- Example: Fluorophenyl and sulfonamide groups contribute to hydrophobic interactions with target enzymes .

Q. How can contradictory data on biological activity across studies be resolved?

- Approaches :

- Dose-response reassessment : Verify activity across multiple concentrations (e.g., 1 nM–100 µM) .

- Target validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected enzymes (e.g., COX-2) .

- Meta-analysis : Compare datasets using standardized protocols (e.g., MTT vs. ATP-based cytotoxicity assays) .

Q. What experimental designs are optimal for evaluating in vivo vs. in vitro efficacy?

- In vitro :

- Use cell lines (e.g., HeLa, HEK293) with luciferase reporters to quantify target engagement .

- IC₅₀ determination via dose-response curves (72-hour exposure) .

- In vivo :

- Rodent models (e.g., xenografts) with daily oral dosing (10–50 mg/kg) .

- Monitor pharmacokinetics (Cmax, AUC) via LC-MS/MS .

Q. How does the compound interact with biological targets at the molecular level?

- Mechanistic studies :

- Molecular docking : Predict binding to COX-2 (PDB ID: 5KIR) with Glide SP scoring .

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD < 100 nM reported for related sulfonamides) .

- Mutagenesis : Identify critical residues (e.g., Arg120 in COX-2) via alanine scanning .

Q. What strategies improve selectivity and reduce off-target effects in derivatives?

- Structural modifications :

- Introduce electron-withdrawing groups (e.g., –CF₃) on the phenyl ring to enhance target affinity .

- Replace tosyl group with bulkier substituents (e.g., thiophene-2-carbonyl) to minimize off-target binding .

- Assays :

- Screen against related enzymes (e.g., COX-1 vs. COX-2) to assess selectivity ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.